potassium;[(E)-[2-(3-methoxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate
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Overview
Description
Glucolimnanthin is a naturally occurring glucosinolate found in the seeds of the meadowfoam plant (Limnanthes alba). This compound is known for its potential herbicidal properties and is a subject of interest in various scientific fields due to its unique chemical structure and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glucolimnanthin can be isolated from the seeds of the meadowfoam plant. The isolation process typically involves the extraction of the seed meal followed by purification using high-performance liquid chromatography (HPLC) with ultraviolet detection at 274 nm . The compound can also be synthesized through the enzymatic conversion of precursor molecules in the presence of specific enzymes such as myrosinase .
Industrial Production Methods
Industrial production of glucolimnanthin primarily involves the cultivation of meadowfoam plants and the subsequent extraction of the seeds. The seeds are processed to remove the oil, and the remaining seed meal is treated to isolate glucolimnanthin. This process may involve fermentation with enzyme-active seeds to enhance the yield of glucolimnanthin and its derivatives .
Chemical Reactions Analysis
Types of Reactions
Glucolimnanthin undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Myrosinase: An enzyme that catalyzes the hydrolysis of glucolimnanthin.
Iron(II) sulfate (FeSO₄): Used in oxidation reactions to convert glucolimnanthin into nitrile compounds.
Major Products Formed
- 3-Methoxybenzyl isothiocyanate
- 3-Methoxybenzyl cyanide
- 2-(3-Methoxyphenyl)ethanethioamide
- Nitrile compounds (formed through oxidation) .
Scientific Research Applications
Glucolimnanthin has several scientific research applications, including:
- Herbicidal Activity : The compound and its degradation products have been studied for their potential use as bioherbicides. Fermented seed meals containing glucolimnanthin have shown increased herbicidal potency .
- Metabolic Activation : Glucolimnanthin can increase the metabolic activation of certain carcinogens, such as benzo[a]pyrene, in cultured mammalian cells .
- Phytochemical Studies : The compound is of interest in the study of plant metabolites and their biological activities .
Mechanism of Action
Glucolimnanthin exerts its effects primarily through its hydrolysis products. The enzyme myrosinase catalyzes the hydrolysis of glucolimnanthin to produce isothiocyanates, which are known for their herbicidal and potential anticancer properties . The molecular targets and pathways involved include the activation of detoxification enzymes and the inhibition of cell proliferation in certain cancer cell lines .
Comparison with Similar Compounds
Similar Compounds
- Glucotropeolin : Another aralkylglucosinolate with a similar structure but different substituents on the phenyl ring .
- Glucoraphanin : A glucosinolate found in broccoli and other cruciferous vegetables, known for its anticancer properties .
Uniqueness
Glucolimnanthin is unique due to its specific hydrolysis products, such as 3-methoxybenzyl isothiocyanate, which have distinct biological activities compared to other glucosinolates .
Properties
Molecular Formula |
C15H20KNO10S2 |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
potassium;[(E)-[2-(3-methoxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate |
InChI |
InChI=1S/C15H21NO10S2.K/c1-24-9-4-2-3-8(5-9)6-11(16-26-28(21,22)23)27-15-14(20)13(19)12(18)10(7-17)25-15;/h2-5,10,12-15,17-20H,6-7H2,1H3,(H,21,22,23);/q;+1/p-1/b16-11+;/t10-,12-,13+,14-,15+;/m1./s1 |
InChI Key |
DXSFNPACJDADNY-SWKZEUNZSA-M |
Isomeric SMILES |
COC1=CC=CC(=C1)C/C(=N\OS(=O)(=O)[O-])/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O.[K+] |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O.[K+] |
Origin of Product |
United States |
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